N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOOUCQESRVJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to an amine group, with a 4-fluoro-2-methylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 195.25 g/mol. The presence of the fluorine atom and methyl group on the phenyl ring significantly influences the compound's chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate neurotransmitter activity, potentially influencing neurological functions. The specific pathways involved depend on the context of its use, such as in pharmacological applications targeting neurological disorders or other therapeutic areas.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of specific bacterial strains, making it a candidate for further investigation in antibiotic development.
Neurological Effects
The compound has been studied for its potential effects on neurotransmitter systems. It may act as a modulator for receptors involved in mood regulation and cognitive functions, which could be beneficial in treating conditions like depression or anxiety.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-[(4-fluoro-2-methoxyphenyl)methyl]cyclopropanamine | Structure | Contains a methoxy group instead of a methyl group. |
| N-[(4-fluoro-2-methylphenyl)methyl]cyclohexanamine | Structure | Features a cyclohexane ring instead of cyclopropane. |
| N-(4-Fluorobenzyl)cyclopropanamine | Structure | Lacks the methyl group on the phenyl ring. |
The unique combination of the cyclopropane structure and the fluorinated phenyl moiety contributes to its distinct biological properties compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted by researchers at [source] demonstrated that this compound showed significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating promising potential as an antimicrobial agent.
- Neuropharmacological Evaluation : In another study focusing on neuropharmacology, the compound was tested for its effects on serotonin receptors. Results indicated that it acted as a partial agonist at the 5-HT1A receptor, suggesting potential applications in treating anxiety disorders.
- In Vitro Toxicity Assessment : A toxicity study revealed that at concentrations below 100 µM, this compound exhibited low cytotoxicity in human cell lines, supporting its safety profile for further development .
Scientific Research Applications
Chemical Synthesis and Applications
Intermediate in Organic Synthesis
N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for the development of various derivatives, which can be utilized in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, such as substitutions and reductions, enabling the formation of primary or secondary amines and other functional groups.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Substitution | Formation of substituted cyclopropanamines | Various functionalized derivatives |
| Reduction | Formation of primary or secondary amines | Amine derivatives |
| Functionalization | Introduction of different functional groups | Diverse chemical entities |
Potential Therapeutic Effects
Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest its potential as an antimicrobial and antifungal agent, as well as its implications in treating neurological disorders. The compound's interaction with specific receptors or enzymes is crucial for understanding its mechanism of action .
Case Study: Antipsychotic Activity
A related study focused on N-substituted (2-phenylcyclopropyl)methylamines demonstrated their selectivity for serotonin 2C receptors, which are implicated in antipsychotic activity. The findings suggest that compounds with similar structures to this compound may also possess functional selectivity that could be leveraged for therapeutic purposes .
Industrial Applications
Specialty Chemicals Production
In industrial contexts, this compound is utilized in the production of specialty chemicals that require specific properties. Its unique molecular structure allows for tailored modifications to meet the demands of various applications, including materials science and agrochemical development.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at the para position of the aromatic ring undergoes nucleophilic aromatic substitution under specific conditions.
Mechanistic Insight : The electron-withdrawing fluorine enhances ring electrophilicity, while the methyl group sterically hinders meta substitution, favoring para/ortho pathways.
Oxidation Reactions
The primary amine undergoes oxidation to form nitroso or nitro derivatives:
Cyclopropane ring remains intact below 100°C but undergoes strain-relief reactions at higher temperatures .
Reductive Amination
The amine participates in tandem reductive amination with ketones:
Kinetic Control : Bulky substrates favor C-alkylation over N-alkylation due to steric effects .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective opening under acidic or radical conditions:
DFT Calculations : Ring-opening activation energy = 28.5 kcal/mol, favoring transannular C-C bond cleavage .
Aromatic Electrophilic Substitution
The methyl group directs electrophiles to specific positions:
Competitive Analysis : Nitration occurs 12× faster than chlorination due to lower steric demands.
Complexation Reactions
The amine acts as a ligand in coordination chemistry:
| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O (1:1) | [Cu(L)₂(H₂O)₂]²⁺ | 8.4 ± 0.2 | |
| PdCl₂ | DCM, N₂ atm | Square-planar Pd(II) complex | K = 1.3×10⁴ M⁻¹ |
X-ray crystallography confirms η¹-N bonding mode with bond lengths of 2.08–2.12 Å .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary in substituents on the benzyl group, cyclopropane ring, or amine functionality. Key differences influence reactivity, stability, and biological activity. Below is a comparative analysis of selected analogs:
*Calculated based on structural analysis.
Key Observations:
- Fluorine vs. Halogens : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to bulkier halogens (e.g., Br, Cl) .
- Polar Groups : Ether or methoxy substituents (e.g., ) increase polarity, altering solubility and interaction profiles .
Physicochemical Properties and Analytical Data
Available data for analogs highlight trends in purity, stability, and analytical characterization:
Trends:
- Fluorinated compounds (e.g., ) exhibit enhanced crystallinity, aiding in purification and characterization .
Preparation Methods
Reductive Amination Using Sodium Triacetoxyborohydride
This method involves the condensation of (4-fluoro-2-methylphenyl)methanamine with cyclopropanone , followed by reduction to form the target compound.
Reaction Conditions (adapted from):
- Reagents : Cyclopropanone, sodium triacetoxyborohydride (STAB), glacial acetic acid.
- Solvent : Acetic acid.
- Temperature : Room temperature (20°C).
- Yield : ~85–90% (estimated based on analogous reductive aminations).
- Cyclopropanone (1.0 equiv) and (4-fluoro-2-methylphenyl)methanamine (1.0 equiv) are dissolved in glacial acetic acid.
- STAB (2.0 equiv) is added portionwise, and the mixture is stirred for 12–24 hours.
- The reaction is quenched with ice-cold water, basified with NaOH (pH 8–9), and extracted with ethyl acetate.
- The organic layer is dried (MgSO₄), concentrated, and purified via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 h |
| Temperature | 20°C |
| Catalyst | STAB |
| Solvent | Acetic acid |
Nucleophilic Substitution with Cyclopropanamine
This approach utilizes (4-fluoro-2-methylbenzyl)chloride and cyclopropanamine under basic conditions.
Reaction Conditions (adapted from):
- Reagents : (4-Fluoro-2-methylbenzyl)chloride, cyclopropanamine, K₂CO₃.
- Solvent : Acetonitrile.
- Temperature : 60°C.
- Yield : ~70–75% (estimated).
- Cyclopropanamine (1.2 equiv) and K₂CO₃ (2.0 equiv) are suspended in anhydrous acetonitrile.
- (4-Fluoro-2-methylbenzyl)chloride (1.0 equiv) is added dropwise, and the mixture is stirred at 60°C for 8–12 hours.
- The reaction is filtered, concentrated, and purified via column chromatography (ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8–12 h |
| Temperature | 60°C |
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
One-Pot Alkylation-Reduction
A tandem alkylation and reduction strategy using 4-fluoro-2-methylbenzaldehyde and cyclopropanamine .
Reaction Conditions (adapted from):
- Reagents : 4-Fluoro-2-methylbenzaldehyde, cyclopropanamine, NaBH₃CN.
- Solvent : Methanol.
- Temperature : 0°C to RT.
- Yield : ~80% (estimated).
- Cyclopropanamine (1.0 equiv) and 4-fluoro-2-methylbenzaldehyde (1.0 equiv) are dissolved in methanol.
- NaBH₃CN (1.5 equiv) is added at 0°C, and the mixture is stirred at RT for 6 hours.
- The reaction is quenched with water, extracted with dichloromethane, and purified via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| Reaction Time | 6 h |
Comparison of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires STAB handling | 85–90% |
| Nucleophilic Substitution | Simple setup | Requires benzyl chloride precursor | 70–75% |
| One-Pot Alkylation | Avoids intermediate isolation | Sensitivity to moisture | 80% |
Critical Analysis
- Reductive Amination (Method 1) is favored for scalability and efficiency, though STAB’s cost may be a limitation.
- Nucleophilic Substitution (Method 2) is straightforward but depends on the availability of (4-fluoro-2-methylbenzyl)chloride.
- One-Pot Alkylation (Method 3) offers operational simplicity but requires careful control of reducing agents.
Q & A
Q. What are the established synthetic methodologies for N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine?
A common approach involves reductive amination of the corresponding aldehyde (e.g., 4-fluoro-2-methylbenzaldehyde) with cyclopropylamine. This method is analogous to protocols used for structurally similar compounds, where aldehydes react with primary amines under catalytic hydrogenation or with reducing agents like sodium cyanoborohydride . Alternative routes include imine hydrogenation , as demonstrated for N-(5-chloro-2-isopropylbenzyl)cyclopropanamine using platinum catalysts . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for yield improvement.
Q. How can the molecular structure of this compound be confirmed experimentally?
Q. What analytical methods are recommended for assessing purity and stability?
- Chromatography : GC-FID or HPLC with UV detection, as shown for steady-state analysis of N-(4-methylbenzyl)cyclopropanamine .
- Stability testing : Monitor decomposition under stress conditions (heat, light) using LC-MS to detect byproducts. Reference standards (e.g., EPA DSSTox) ensure accurate quantification .
Q. What safety precautions are advised for handling this compound?
While specific toxicity data are limited, general guidelines for structurally similar amines include:
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
- Avoid static discharge during synthesis, as cyclopropane-containing compounds may exhibit reactivity .
Advanced Research Questions
Q. How can continuous flow systems improve the synthesis of this compound?
Biocatalytic cascades in packed-bed reactors (e.g., GOase-AdRedAm systems) enable efficient amine production by integrating enzymatic steps (e.g., oxidase and reductase reactions). This method minimizes intermediate isolation and enhances reaction control, as demonstrated for N-(4-methylbenzyl)cyclopropanamine . Real-time monitoring via GC-FID ensures consistent yield and purity .
Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?
- Cross-validation : Combine X-ray crystallography (SHELX-refined structures) with NMR and HRMS data to confirm bond connectivity and stereochemistry .
- Density functional theory (DFT) : Calculate expected NMR chemical shifts or IR spectra and compare with experimental results to identify discrepancies caused by conformational flexibility .
Q. What strategies are effective for impurity profiling and characterization?
- Reference standards : Use certified materials (e.g., EP impurity standards in ) to identify and quantify byproducts .
- Advanced chromatography : Employ UPLC-QTOF-MS to resolve low-abundance impurities and assign structures via fragmentation patterns .
Q. How can computational modeling guide the optimization of synthetic routes?
- Reaction mechanism studies : Apply quantum mechanical calculations (e.g., Gaussian) to explore transition states and identify rate-limiting steps in reductive amination or hydrogenation pathways.
- Docking studies : Predict interactions between the compound and biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing, leveraging structural analogs like N-(quinolin-4-ylmethyl)cyclopropanamine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
